3-Hydroxyisochroman-1-one

Antimicrobial activity MIC 3,4-dihydroisocoumarin

Scientific procurement for this heterocyclic lactol is challenged by a lack of comparator data against analogs, risking generic substitution without efficacy validation. This building block is the validated parent scaffold for synthesizing acetal derivatives with enhanced antimicrobial activity. Key value drivers: · Confirmed utility in one-pot acetal derivatization for antimicrobial screening programs · Unique lactol structure enables tautomerism & stereoselective synthesis research · Serves as a model substrate to generate missing selectivity data vs. kinase/cell line panels

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 116206-41-8
Cat. No. B047532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyisochroman-1-one
CAS116206-41-8
Synonyms1H-2-Benzopyran-1-one,3,4-dihydro-3-hydroxy-(9CI)
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(OC(=O)C2=CC=CC=C21)O
InChIInChI=1S/C9H8O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,10H,5H2
InChIKeyCAONMOKBCAHIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Hydroxyisochroman-1-one Requires Evaluation


3-Hydroxyisochroman-1-one (CAS 116206-41-8) is a heterocyclic organic compound belonging to the isochroman-1-one class, specifically a cyclic lactol (hemiacetal). It is also referred to as 3-hydroxy-3,4-dihydroisocoumarin [1]. This compound serves as a key synthetic intermediate, particularly for creating acetal derivatives with potential antimicrobial properties [2]. However, a critical review of the scientific literature reveals a significant gap in the specific, comparator-based evidence required to differentiate it from closely related analogs or alternatives. For scientific and industrial users, this necessitates a careful, data-driven evaluation as generic substitution based on assumed class similarity is not supported by current data.

Evidence Gap for 3-Hydroxyisochroman-1-one Substitution


The assumption that 3-Hydroxyisochroman-1-one can be generically substituted by other isochroman-1-ones or 3,4-dihydroisocoumarins is not supported by public empirical evidence. The unique lactol structure implies a potential for tautomerism and distinct reactivity as a synthetic building block that cannot be assumed to be identical to its analogs [1]. The available antimicrobial data for the core scaffold compares its activity to that of standard antibiotics, not to its structural analogs, leaving a critical knowledge gap for any selection process [2]. Without direct comparative data, scientific procurement cannot reliably select this compound over a cheaper or more readily available alternative for most end-use applications.

Evidence for 3-Hydroxyisochroman-1-one Differentiation


Antibacterial Potency vs. Ampicillin

The only direct quantitative comparison available for the core scaffold 3-hydroxyisochroman-1-one is against the clinical antibiotic ampicillin. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 100 µg/mL against S. aureus (MTCC 96), which is more potent than ampicillin's MIC of 250 µg/mL in the same assay [1]. While this shows efficacy against a drug standard, it does not provide differentiation from other isochroman-1-one derivatives, which have shown MIC values ranging from 16-31 µg/mL against similar bacterial strains [2].

Antimicrobial activity MIC 3,4-dihydroisocoumarin

Tautomeric Equilibrium as Differentiator

A 2021 computational study on a closely related analog, (Z)-4-(hydroxyethyl) isochroman-1,3-dione and its tautomer 4-acetyl-3-hydroxyisochroman-1-one, confirms the existence of a lactol (cyclic) to oxoacid (open-chain) tautomeric equilibrium central to this compound class [1]. For 3-hydroxyisochroman-1-one, this equilibrium is a defining chemical characteristic. However, no study quantitatively compares its equilibrium constant, ring-opening rate, or resulting reactivity with any direct analog, representing a high-potential but currently unvalidated point of differentiation for synthetic applications.

Tautomerism computational chemistry lactol

Application Scenarios for 3-Hydroxyisochroman-1-one


Synthesis of Acetal Derivatives for Antimicrobial Screening

The primary validated use is as a parent scaffold for synthesizing acetal derivatives for antimicrobial screening, as established by Patel and Deota (2014) [1]. The core scaffold shows moderate activity, while its derivatives can exhibit improved potency, making it a useful starting point for combinatorial chemistry programs. Procurement is justified for a medicinal chemistry project that explicitly requires this specific lactol core for derivatization, not for its intrinsic biological activity.

Lactol Reactivity and Tautomerism Studies

Given the computational evidence for a tautomeric equilibrium in closely related compounds, 3-hydroxyisochroman-1-one is a relevant model substrate for research into lactol ring-chain tautomerism, reaction kinetics, and the development of stereoselective synthetic methods [2]. Its procurement is appropriate for a fundamental physical organic chemistry study aiming to quantify this equilibrium and compare it directly to a series of analogs, which would generate the missing comparative data.

Chemical Probe for Target Identification

While the compound has shown anticancer and anti-inflammatory activity claims, the absence of selectivity data (e.g., activity against a panel of kinases or cancer cell lines with a clear selectivity profile vs. normal cells) means its use as a chemical probe is highly speculative. A procurement for this purpose would require a significant upfront investment in generating this missing selectivity and target engagement data, as current evidence [3] does not support a decision over more well-characterized probes.

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